Atropisomer-Specific Activity: S-Atropisomer (ARS-1620) vs. R-Atropisomer (ARS-1630) Potency Comparison
ARS-1620 is the S-atropisomer of the quinazoline scaffold, while ARS-1630 is the corresponding R-atropisomer. In vitro RAS signaling assays demonstrate that ARS-1620 inhibits RAS signaling with an IC50 of 120 nM, whereas the R-atropisomer is completely inactive in the same assays [1]. This stereochemical requirement underscores the necessity of using enantiomerically pure intermediates or final compounds for reproducible pharmacological studies.
| Evidence Dimension | In vitro RAS signaling inhibition |
|---|---|
| Target Compound Data | IC50 = 120 nM (S-atropisomer, ARS-1620) |
| Comparator Or Baseline | Inactive (R-atropisomer, ARS-1630) |
| Quantified Difference | Complete loss of activity |
| Conditions | RAS signaling assay, in vitro |
Why This Matters
Procurement of racemic mixtures or incorrect atropisomers yields non-reproducible data due to 50% inactive enantiomer content.
- [1] IUPHAR/BPS Guide to Pharmacology. ARS-1620 Bioactivity Comments. Ligand ID: 10383. View Source
